N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide
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Overview
Description
N-[1-(3-Chlorobenzyl)-1H-pyrazol-4-yl]-2,5-dimethyl-1-benzenesulfonamide is an organic compound that features a pyrazole ring substituted with a chlorobenzyl group and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Chlorobenzyl)-1H-pyrazol-4-yl]-2,5-dimethyl-1-benzenesulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Chlorobenzyl Substitution: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the pyrazole ring reacts with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Sulfonamide Formation: The final step involves the reaction of the substituted pyrazole with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-Chlorobenzyl)-1H-pyrazol-4-yl]-2,5-dimethyl-1-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl position, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new substituted derivatives with varied functional groups.
Scientific Research Applications
N-[1-(3-Chlorobenzyl)-1H-pyrazol-4-yl]-2,5-dimethyl-1-benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action.
Material Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Industry: The compound can be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(3-Chlorobenzyl)-1H-pyrazol-4-yl]-2,5-dimethyl-1-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
N-[1-(3-Chlorobenzyl)-1H-pyrazol-4-yl]-2,5-dimethyl-1-benzenesulfonamide: can be compared with other pyrazole derivatives, such as:
Uniqueness
- Structural Features : The presence of both the chlorobenzyl and benzenesulfonamide groups in the same molecule provides unique chemical properties and reactivity.
- Biological Activity : The compound’s specific interactions with biological targets may offer advantages over similar compounds in terms of potency and selectivity.
Properties
Molecular Formula |
C18H18ClN3O2S |
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Molecular Weight |
375.9 g/mol |
IUPAC Name |
N-[1-[(3-chlorophenyl)methyl]pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C18H18ClN3O2S/c1-13-6-7-14(2)18(8-13)25(23,24)21-17-10-20-22(12-17)11-15-4-3-5-16(19)9-15/h3-10,12,21H,11H2,1-2H3 |
InChI Key |
JSGLGNLZQLYVAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CN(N=C2)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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